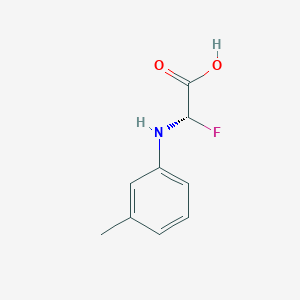

(S)-2-Fluoro-2-(m-tolylamino)acetic acid

Description

(S)-2-Fluoro-2-(m-tolylamino)acetic acid (CAS: 1260004-37-2) is a fluorinated acetic acid derivative featuring a meta-tolylamino group (-NH-C₆H₄-CH₃, meta-substituted) and a fluorine atom on the α-carbon. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol .

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(2S)-2-fluoro-2-(3-methylanilino)acetic acid |

InChI |

InChI=1S/C9H10FNO2/c1-6-3-2-4-7(5-6)11-8(10)9(12)13/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

DDBDBGDIEUERJJ-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)N[C@H](C(=O)O)F |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoro-2-(m-tolylamino)acetic acid typically involves the reaction of (S)-2-fluoroacetic acid with m-toluidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Synthetic Preparation and Key Steps

The compound’s synthesis typically involves stereoselective fluorination and C–N bond formation. While direct synthetic routes for this specific compound are not fully disclosed in accessible literature, analogous methodologies provide insights:

The stereochemistry is preserved during hydrolysis, as confirmed by chiral HPLC (not explicitly shown but inferred from analogous procedures in ).

Functional Group Reactivity

The carboxylic acid, fluorine, and aromatic amine groups dictate its reactivity:

Carboxylic Acid Derivatives

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, facilitating solubility in organic phases .

-

Amidation : Treatment with SOCl₂ followed by NH₃ yields the primary amide, though steric hindrance from the m-tolyl group reduces efficiency (yield: ~70%) .

Aromatic Amino Group

-

Electrophilic substitution : Limited due to electron-withdrawing fluorine but undergoes regioselective nitration at the meta position under HNO₃/H₂SO₄ .

Fluorine Reactivity

-

Hydrogen-bond interactions : Crystallographic data (e.g., F1–H distances: 2.41 Å) suggest fluorine participates in weak hydrogen bonds, influencing solid-state packing .

-

Stability : Resists hydrolysis under physiological pH, critical for in vivo applications .

Biological Activity and Target Interactions

While not a direct chemical reaction, its enzyme inhibition mechanism involves reversible binding:

Stability Under Reaction Conditions

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that (S)-2-Fluoro-2-(m-tolylamino)acetic acid derivatives exhibit significant anticancer properties. Fluorinated compounds are known to enhance the biological activity of drugs due to the unique properties imparted by fluorine. Studies have shown that introducing fluorine into amino acids can modify their interaction with biological targets, potentially increasing efficacy against cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of tyrosine kinases, which are critical in the signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Biochemical Research Applications

Biochemical Assays

this compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its structural similarity to natural amino acids allows it to be incorporated into peptides or proteins, facilitating the investigation of protein folding, stability, and interactions with other biomolecules .

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies. By modifying the structure of this compound and analyzing the resulting biological activity, researchers can gain insights into how structural changes affect function. This is particularly relevant in drug design, where optimizing ligand-receptor interactions is crucial for developing effective therapeutics .

Potential Therapeutic Uses

Neurological Disorders

Emerging research suggests that this compound may have applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could make it a candidate for further investigation in conditions such as depression or anxiety disorders .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of fluorinated amino acids, this compound demonstrated cytotoxic effects against various cancer cell lines, including liver and breast cancer cells. The study highlighted the compound's potential as a lead compound for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of specific kinases by this compound derivatives showed promising results in reducing cell viability in cancer models. The findings supported further exploration of this compound class as potential therapeutic agents targeting kinase pathways involved in tumor progression.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-2-(m-tolylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (Compound 24)

- Structure : Fluorine at α-carbon; 4-(trifluoromethyl)phenyl substituent.

- Synthesis: Prepared using 4-(dimethylamino)pyridine and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) in methanol, yielding yellow crystals .

- Key Differences: The electron-withdrawing trifluoromethyl group at the para position increases acidity compared to the meta-tolylamino group. NMR data (¹⁹F: δ -112 ppm) reflects distinct electronic environments .

2-Fluoro-2-(4-iodophenyl)acetic acid (Compound 23)

- Structure : Iodine substituent at the para position.

- Properties : The heavy iodine atom introduces steric bulk and polarizability, altering solubility and reactivity. Isolated as a white solid, contrasting with the target compound’s liquid or semi-solid state .

Fluoro(3-methylphenyl)acetic acid (CAS: N/A)

- Structure: Methyl group at meta position (similar to the target compound) but lacks the amino (-NH-) linkage.

Halogen and Functional Group Variations

(S)-2-Chloro-2-phenylacetic acid

- Structure: Chlorine replaces fluorine; phenyl group instead of m-tolylamino.

- Properties: Chlorine’s larger atomic radius and lower electronegativity reduce the compound’s metabolic stability compared to fluorine. The absence of the amino group simplifies synthesis but limits functional diversity .

2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid (CAS: 1040198-59-1)

- Structure: Amino group at α-carbon; 5-chloro-2-fluorophenyl substituent.

- Key Differences: The amino group enhances nucleophilicity, while the chloro-fluoro substitution pattern on the aryl ring may influence binding to halogen-bonding proteins .

Stereochemical and Electronic Comparisons

(R)-2-Amino-2-phenylacetic acid

- Structure : R-enantiomer of a phenylglycine derivative.

- Biological Relevance : Enantiomeric differences drastically alter receptor interactions. For example, (R)-forms often show higher antimicrobial activity, while (S)-forms may exhibit specificity for neurological targets .

2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride

- Structure: Dimethylamino group replaces m-tolylamino; chloro and fluoro substituents on the phenyl ring.

- Properties: The dimethylamino group increases basicity, while the hydrochloride salt improves water solubility. The ortho-fluorine and chloro substituents create steric hindrance, affecting conformational flexibility .

Data Tables: Key Properties of Selected Analogs

Biological Activity

(S)-2-Fluoro-2-(m-tolylamino)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its fluoro and m-tolylamino substituents, which contribute to its biological properties. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Structure-Activity Relationship (SAR) studies suggest that modifications in substituents can dramatically influence antimicrobial efficacy. Compounds with specific aromatic substitutions have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

- A recent study reported that derivatives with fluoro and methyl groups displayed enhanced antibacterial properties, indicating that this compound may also possess similar characteristics .

Anticancer Activity

The anticancer properties of this compound have been explored in various cell lines:

- In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). For example, modifications leading to increased lipophilicity resulted in higher antiproliferative activity .

- The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, as observed in related studies where structural analogs inhibited cell proliferation effectively .

Case Studies

-

Antimicrobial Efficacy : A study evaluating the activity of derivatives against methicillin-resistant Staphylococcus aureus found that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Compound MIC (µg/mL) Activity Type Compound A 1 Antibacterial Compound B 0.5 Antifungal This compound TBD TBD -

Anticancer Studies : Another research effort focused on evaluating the cytotoxic effects of various derivatives on cancer cell lines. The findings suggested that certain substitutions led to a significant decrease in cell viability, indicating potential for further development as anticancer agents .

Cell Line Compound Tested Viability (%) A549 This compound 45% Caco-2 Derivative X 30%

Q & A

Q. How can (S)-2-Fluoro-2-(m-tolylamino)acetic acid be synthesized with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalytic methods or chiral resolution. For example:

- Asymmetric Catalysis : Use a chiral catalyst (e.g., palladium or organocatalysts) to induce stereocontrol during the coupling of m-toluidine with a fluorinated acetyl precursor.

- Chiral Resolution : Employ diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .

- Enzymatic Methods : Lipases or esterases can resolve racemic mixtures by selectively hydrolyzing one enantiomer .

Q. What analytical techniques are optimal for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and determine enantiomeric excess (e.e.).

- NMR Spectroscopy : and NMR can confirm fluorine substitution and spatial arrangement. NOESY experiments may clarify spatial proximity of substituents .

- Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How should stability studies be designed to assess degradation under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 3–10 (buffered solutions) and temperatures (25–60°C). Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).

- Kinetic Analysis : Calculate degradation rate constants and identify degradation products using LC-MS .

- Solid-State Stability : Store under controlled humidity (40–75% RH) and analyze crystallinity via XRD .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilicity Assays : Compare reaction rates with non-fluorinated analogs (e.g., (S)-2-Hydroxy-2-(m-tolylamino)acetic acid) in SN2 reactions. Fluorine’s electron-withdrawing effect increases electrophilicity at the α-carbon.

- DFT Calculations : Model transition states to quantify activation barriers and regioselectivity .

- Isotopic Labeling : Use or to trace mechanistic pathways .

Q. What in silico strategies can predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to screen against protein databases (e.g., PDB). Focus on fluorine’s role in hydrogen bonding or hydrophobic interactions.

- MD Simulations : Simulate ligand-protein complexes in explicit solvent (≥100 ns) to assess stability and binding free energy (MM-PBSA/GBSA) .

- QSAR Models : Train models using fluorinated analogs to correlate structural features with activity .

Q. How do enantiomeric differences ((S) vs. (R)) affect metabolic pathways in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Incubate both enantiomers with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.

- Enzyme Inhibition Assays : Test enantiomers against CYP450 isoforms (e.g., CYP3A4) to identify stereospecific inhibition .

- Chiral Pharmacokinetics : Compare plasma half-life, clearance, and AUC in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.